molecular formula C18H13BrN2O2S2 B12126366 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No.: B12126366
M. Wt: 433.3 g/mol
InChI Key: SBNABCSNAPGHAH-GDNBJRDFSA-N
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Description

2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromobenzylidene group and a phenylacetamide moiety further enhances its chemical properties and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with phenylacetyl chloride under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide
  • 2-[(5Z)-5-(3-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide
  • 2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Uniqueness

The presence of the bromobenzylidene group in 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzylidene group.

Properties

Molecular Formula

C18H13BrN2O2S2

Molecular Weight

433.3 g/mol

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C18H13BrN2O2S2/c19-13-6-4-5-12(9-13)10-15-17(23)21(18(24)25-15)11-16(22)20-14-7-2-1-3-8-14/h1-10H,11H2,(H,20,22)/b15-10-

InChI Key

SBNABCSNAPGHAH-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S

Origin of Product

United States

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